molecular formula C28H40N9O25P3 B1497751 Rintatolimod CAS No. 38640-92-5

Rintatolimod

Cat. No.: B1497751
CAS No.: 38640-92-5
M. Wt: 995.6 g/mol
InChI Key: KNUXHTWUIVMBBY-JRJYXWDASA-N
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Description

Rintatolimod, sold under the tradename Ampligen, is a medication primarily intended for the treatment of myalgic encephalomyelitis/chronic fatigue syndrome (ME/CFS) It is an immunomodulatory double-stranded RNA drug similar to the prototypical RNA poly I:CAlthough it has been approved for use in Argentina, it remains an experimental drug in the United States .

Preparation Methods

Rintatolimod is synthesized through a complex process involving the polymerization of inosinic acid, cytidylic acid, and uridylic acid. The synthetic route involves the formation of a homopolymer complex of 5’-inosinic acid with 5’-cytidylic acid and 5’-uridylic acid in a 1:1 ratio. The reaction conditions typically require precise control of temperature, pH, and the presence of specific catalysts to ensure the correct polymerization and formation of the desired double-stranded RNA structure .

Chemical Reactions Analysis

Rintatolimod undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized RNA derivatives, while reduction can result in the formation of reduced RNA products .

Scientific Research Applications

Rintatolimod has a wide range of scientific research applications, particularly in the fields of immunology, virology, and oncology. In immunology, it is used to study the activation of Toll-Like Receptor 3 (TLR3) and its role in the innate immune response. In virology, this compound is investigated for its antiviral properties, particularly its ability to enhance the immune response against viral infections. In oncology, this compound is being studied for its potential to boost the immune system’s ability to target and destroy cancer cells. Additionally, this compound has been evaluated for its efficacy in treating chronic fatigue syndrome and other immune-related disorders .

Mechanism of Action

Rintatolimod exerts its effects by stimulating the innate immune system, specifically through the activation of Toll-Like Receptor 3 (TLR3). This activation leads to the production of interferon and other cytokines that enhance the immune response. This compound also activates interferon-induced proteins that require double-stranded RNA for activity, such as 2’-5’ adenylate synthetase and protein kinase R. These molecular targets and pathways play a crucial role in the compound’s immunomodulatory and antiviral effects .

Comparison with Similar Compounds

Rintatolimod is similar to other double-stranded RNA compounds, such as poly I:C, which also activate Toll-Like Receptor 3 (TLR3). this compound is unique in its selective activation of TLR3 without inducing other primary cellular inducers of innate immunity, such as cytosolic helicases. This selective activation reduces the risk of systemic cytokine induction and associated adverse effects. Other similar compounds include polyadenylic-polyuridylic acid and polyinosinic-polycytidylic acid, which also function as TLR3 agonists but differ in their specific molecular structures and activation profiles .

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N4O8P.C9H14N3O8P.C9H13N2O9P/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,10-;2*4-,6-,7-,8-/m111/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUXHTWUIVMBBY-JRJYXWDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40N9O25P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50191952
Record name Rintatolimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

995.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38640-92-5
Record name Rintatolimod
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38640-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rintatolimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16425
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rintatolimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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